propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-
Description
Academic Contextualization of Propanoic Acid, 3-[[(4-nitrophenyl)methyl]thio]-
Propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- is a carboxylic acid that features a thioether linkage and a nitrophenyl group. The propanoic acid backbone is a common structural motif in organic chemistry. creative-proteomics.comwikipedia.org The presence of a sulfur atom in a thioether bond and a nitro group on an aromatic ring introduces specific electronic and steric properties that can influence the molecule's reactivity and potential interactions.
While specific research on "propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-" is not widely available in peer-reviewed literature, its constituent parts are well-studied. The 4-nitrophenyl group, for instance, is a common component in various organic compounds. nih.govchemsynthesis.com Similarly, propanoic acid and its derivatives are fundamental molecules in organic synthesis and biochemistry. creative-proteomics.comwikipedia.org The combination of these components in one molecule suggests potential for unique chemical behavior that warrants further investigation.
Significance of Thioether-Containing Carboxylic Acids in Organic Chemistry Research
Thioethers, which are organosulfur compounds, are analogous to esters but with a sulfur atom replacing one of the oxygen atoms. fiveable.mewikipedia.org This substitution leads to different chemical properties; for example, thioesters are generally more reactive than their ester counterparts due to the weaker carbon-sulfur bond. fiveable.me While the subject compound is a thioether and not a thioester, the presence of the sulfur atom is significant.
Thioether-containing carboxylic acids are of interest in various areas of organic synthesis. The sulfur atom can be oxidized to form sulfoxides and sulfones, which are important functional groups in their own right. The thioether linkage can also be cleaved under specific conditions, allowing for the release of the carboxylic acid or the thiol portion of the molecule. This reactivity makes them useful as intermediates in the synthesis of more complex molecules. Furthermore, thioesters, which are structurally related, play a crucial role in biochemical processes, such as in the form of acetyl-CoA. wikipedia.orglibretexts.org
Overview of Research Trajectories and Potential Academic Relevance
Given the structural features of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-, several research avenues can be envisioned. One area of interest could be its synthesis. The preparation of thioethers and thioesters can be achieved through various methods, including the reaction of a thiol with an alkyl halide or the condensation of a thiol and a carboxylic acid. wikipedia.org Developing an efficient synthesis for this specific molecule would be a valuable academic exercise.
Another potential research direction is the investigation of its chemical reactivity. The presence of the nitro group, a strong electron-withdrawing group, can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. The thioether linkage itself can participate in various reactions. Studies could explore its oxidation, reduction, or cleavage under different reaction conditions.
Furthermore, compounds containing both carboxylic acid and thioether functionalities have been explored for their potential biological activities. For instance, some propanoic acid derivatives have been investigated for antimicrobial and anticancer properties. nih.govmdpi.commdpi.com While no such data is available for propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-, its structure suggests that it could be a candidate for such studies. The combination of a polar carboxylic acid group and a more nonpolar nitrophenyl and thioether portion gives the molecule an amphiphilic character that could be relevant for its interaction with biological systems.
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)5-6-16-7-8-1-3-9(4-2-8)11(14)15/h1-4H,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPMRBXCJXXUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20288601 | |
| Record name | 3-[(4-nitrobenzyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20288601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7597-44-6 | |
| Record name | NSC56878 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[(4-nitrobenzyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20288601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Propanoic Acid, 3 4 Nitrophenyl Methyl Thio and Its Analogues
Established Synthetic Routes and Mechanistic Investigations
Traditional methods for the synthesis of 3-(arylmethylthio)propanoic acids primarily rely on well-established organic reactions. These routes are characterized by their reliability and the extensive mechanistic understanding that supports them.
Nucleophilic Substitution Reactions in Thioether Bond Formation
The formation of the thioether bond is a cornerstone of the synthesis for propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-. The most widely employed method is the nucleophilic substitution reaction, typically proceeding through an S_N2 mechanism. acsgcipr.org This reaction involves the attack of a sulfur-based nucleophile, such as a thiol or its conjugate base (a thiolate), on a carbon atom bearing a suitable leaving group.
In a typical synthesis of the target compound, 3-mercaptopropanoic acid is reacted with 4-nitrobenzyl halide (e.g., chloride or bromide). The reaction is generally carried out in the presence of a base. The base deprotonates the thiol group of 3-mercaptopropanoic acid to form the more potent nucleophile, the thiolate anion. This thiolate then attacks the benzylic carbon of the 4-nitrobenzyl halide, displacing the halide ion and forming the desired carbon-sulfur bond.
The general mechanism can be summarized in two steps:
Deprotonation: HS-CH₂CH₂-COOH + Base → ⁻S-CH₂CH₂-COO⁻ + Base-H⁺
Nucleophilic Attack (S_N2): ⁻S-CH₂CH₂-COO⁻ + 4-NO₂-C₆H₄-CH₂-X → 4-NO₂-C₆H₄-CH₂-S-CH₂CH₂-COOH + X⁻
The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. Common bases include sodium hydroxide (B78521), potassium carbonate, and triethylamine. Polar aprotic solvents are often preferred as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. acsgcipr.org
Carboxylic Acid Functional Group Introduction Strategies
Strategy 1: Starting with a Pre-existing Carboxylic Acid This is the most direct approach, as described in the previous section. The synthesis begins with 3-mercaptopropanoic acid, which already contains the required propanoic acid backbone. The thioether linkage is then formed via S-alkylation. This method is highly convergent and atom-economical. An efficient, microwave-assisted synthesis of various 3-(alkylthio)propionic acids has been developed using 3-mercaptopropanoic acid and alkyl halides in ethanol (B145695) with sodium hydroxide as the base. researchgate.net
Strategy 2: Michael Addition to an Acrylate System An alternative route involves the conjugate addition (Michael addition) of a thiol to an α,β-unsaturated carbonyl compound. For the synthesis of the title compound, this would involve reacting 4-nitrobenzyl mercaptan with an acrylic acid derivative, such as methyl acrylate. The nucleophilic sulfur of the thiol attacks the β-carbon of the acrylate, driven by the electron-withdrawing effect of the ester group. This reaction is often catalyzed by a base. The resulting product is an ester, which must then be hydrolyzed to yield the final carboxylic acid.
The reaction proceeds as follows:
Michael Addition: 4-NO₂-C₆H₄-CH₂-SH + CH₂=CH-COOR' → 4-NO₂-C₆H₄-CH₂-S-CH₂CH₂-COOR'
Hydrolysis: 4-NO₂-C₆H₄-CH₂-S-CH₂CH₂-COOR' + H₂O/H⁺ or OH⁻ → 4-NO₂-C₆H₄-CH₂-S-CH₂CH₂-COOH + R'OH
This two-step approach is less direct but can be advantageous if the starting thiol (4-nitrobenzyl mercaptan) is more readily available or less expensive than 3-mercaptopropanoic acid.
| Feature | Strategy 1: S-Alkylation of 3-Mercaptopropanoic Acid | Strategy 2: Michael Addition followed by Hydrolysis |
| Starting Materials | 3-Mercaptopropanoic acid, 4-Nitrobenzyl halide | 4-Nitrobenzyl mercaptan, Acrylate ester |
| Number of Steps | One primary step | Two steps (addition and hydrolysis) |
| Key Intermediates | Thiolate anion | Propanoate ester intermediate |
| Atom Economy | Generally higher | Lower due to the loss of the alcohol from the ester |
| Advantages | More direct, convergent | Useful if starting thiol is more accessible |
Novel and Green Chemistry Approaches in Synthesis
Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and environmentally friendly methods. These principles of "green chemistry" are being increasingly applied to the synthesis of thioethers and carboxylic acids. acsgcipr.orgresearchgate.net
Catalyst Development for Efficient Synthesis
Modern catalysis offers powerful tools to improve the efficiency and scope of thioether synthesis. While the traditional S_N2 reaction often proceeds without a catalyst, transition-metal catalysis can enable C-S bond formation using a wider range of substrates under milder conditions. researchgate.net
Copper-Catalyzed Reactions: Copper-based catalysts are effective for coupling thiols with aryl halides. rsc.org For instance, the reaction of aryl iodides with 3-mercaptopropionic acid can be facilitated by copper(I) oxide (Cu₂O) in refluxing pyridine (B92270) to form 3-(arylthio)propionic acids in good yields. researchgate.net This expands the scope of possible starting materials beyond activated benzyl (B1604629) halides.
Palladium-Catalyzed Reactions: Palladium catalysts are also used for C-S cross-coupling reactions. rsc.org Decarbonylative methods have been developed where thioesters can serve as sulfur sources in palladium-catalyzed reactions with carboxylic acids, providing a novel route to thioethers. rsc.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful green chemistry tool. organic-chemistry.org Thiol-free protocols have been developed where carboxylic acids and aryl halides can be stitched together to form thioesters using a photocatalyst, avoiding the use of malodorous thiols. researchgate.netresearchgate.net These methods often operate at room temperature and utilize light as a renewable energy source.
Solvent-Free and Environmentally Benign Reaction Conditions
A major goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. acsgcipr.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. A facile and efficient microwave-assisted synthesis for 3-(alkylthio)propionic acids has been reported, using ethanol as a relatively benign solvent. researchgate.net This method avoids the offensive smell often associated with thiol reactions and proceeds rapidly.
Solvent-Free Reactions: Performing reactions without a solvent (neat) or under mechanochemical conditions (ball-milling) represents a significant green advancement. researchgate.net The condensation of carboxylic acids with thiols to form thioesters has been achieved under solvent-free conditions using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent, offering a mild and efficient protocol. researchgate.net Such approaches minimize waste and simplify product purification.
The table below summarizes various reaction conditions, highlighting the trend towards greener methodologies.
| Method | Catalyst/Reagent | Solvent | Conditions | Green Aspects |
| Traditional S_N2 | Base (e.g., NaOH) | Polar Aprotic (e.g., DMF) | 25-80 °C | Established, high yield |
| Cu-Catalyzed Coupling | Cu₂O | Pyridine | Reflux | Broader substrate scope |
| Microwave-Assisted | NaOH | Ethanol | 80-120 °C, Microwave | Rapid, reduced odor, greener solvent researchgate.net |
| Solvent-Free Condensation | DCC | None | Mild, Neutral | No solvent waste, high efficiency researchgate.net |
| Photocatalytic (Thiol-Free) | Photocatalyst | DMSO | Room Temp, Visible Light | Avoids thiols, mild conditions researchgate.net |
Derivatization and Analogue Synthesis for Structure-Reactivity Studies
The 4-nitrophenyl group is a key pharmacophore that significantly influences the electronic properties of the molecule. Modifications to this aromatic ring can provide insights into the role of electron-withdrawing and electron-donating substituents on reactivity.
Reduction of the Nitro Group: A primary modification involves the reduction of the nitro group to an amine. This transformation drastically alters the electronic nature of the phenyl ring, converting a strong electron-withdrawing group into an electron-donating one. Common reagents for this reduction include catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction using metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting amino group can be further derivatized, for instance, through acylation to form amides or sulfonamides, thereby introducing a wide range of functionalities.
Varying Substituents on the Phenyl Ring: The introduction of different substituents at various positions on the phenyl ring allows for a fine-tuning of steric and electronic properties. For instance, incorporating electron-withdrawing groups like halogens (e.g., -Cl, -F) or a trifluoromethyl group (-CF₃) can enhance the electrophilic character of the ring. Conversely, electron-donating groups such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can increase its electron density. These analogues are typically synthesized by starting with the appropriately substituted benzyl halide. The incorporation of a 4-NO₂ substitution in the phenyl ring of some compounds has been shown to lead to enhanced activity against certain bacterial strains. mdpi.com
Table 1: Representative Analogues with Modified Nitrophenyl Moieties
| Analogue | R1 (Position 4) | Synthetic Precursor | Potential Effect |
|---|---|---|---|
| 1 | -NH₂ | 4-Aminobenzyl chloride | Electron-donating |
| 2 | -Cl | 4-Chlorobenzyl chloride | Electron-withdrawing, Lipophilic |
| 3 | -OCH₃ | 4-Methoxybenzyl chloride | Electron-donating |
| 4 | -CF₃ | 4-(Trifluoromethyl)benzyl chloride | Strongly Electron-withdrawing |
The thioether linkage provides flexibility and is a potential site for metabolic transformation. Its modification can impact the molecule's conformation and polarity.
Oxidation of the Thioether: The sulfur atom of the thioether can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This oxidation introduces polarity and hydrogen bond accepting capabilities. Controlled oxidation to the sulfoxide can be achieved using mild oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. Using an excess of the oxidizing agent and higher temperatures will typically lead to the formation of the sulfone. These oxidized analogues are valuable for exploring the influence of increased polarity on the compound's interactions.
Replacement of the Sulfur Atom: To investigate the role of the sulfur atom itself, analogues can be synthesized where the thioether linkage is replaced with an ether (-O-) or a methylene (B1212753) (-CH₂-) group. The synthesis of ether analogues would involve the reaction of 4-nitrobenzyl alcohol with a suitable 3-halopropanoic acid derivative under Williamson ether synthesis conditions. The methylene analogue, 3-(4-nitrophenyl)propanoic acid, is a known compound and can be synthesized through various classical methods. nih.gov
Table 2: Analogues with Altered Linkages
| Analogue | Linkage (X) | Synthetic Approach | Key Feature |
|---|---|---|---|
| 5 | -S(O)- | Controlled oxidation of parent compound | Increased polarity, Chiral center at sulfur |
| 6 | -S(O)₂- | Strong oxidation of parent compound | High polarity, H-bond acceptor |
| 7 | -O- | Williamson ether synthesis | Ether linkage, different bond angles |
| 8 | -CH₂- | Standard multi-step synthesis | Carbon-carbon linkage, increased lipophilicity |
The carboxylic acid group is a highly versatile functional handle that can be readily modified to produce a variety of derivatives, including esters, amides, and alcohols. These modifications can significantly alter the compound's acidity, polarity, and ability to act as a hydrogen bond donor.
Esterification and Amidation: The carboxylic acid can be converted to a range of esters by reaction with different alcohols under acidic conditions (Fischer esterification) or by using coupling agents. Similarly, a diverse set of amides can be prepared by coupling the carboxylic acid with primary or secondary amines using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These derivatives are crucial for probing interactions at the carboxylic acid binding site.
Chain Length Modification: Analogues with shorter or longer alkyl chains between the thioether and the carboxylic acid can be synthesized to explore the impact of chain length on conformational flexibility and binding affinity. For example, the synthesis of "acetic acid, 2-[[(4-nitrophenyl)methyl]thio]-" or "butanoic acid, 4-[[(4-nitrophenyl)methyl]thio]-" would involve reacting 4-nitrobenzyl mercaptan with the corresponding haloalkanoic acid. Studies on related compounds have shown that extending a methylene group to an ethylene (B1197577) chain can reduce biological activity, highlighting the importance of the linker length. nih.gov
Table 3: Diversification of the Carboxylic Acid Moiety
| Analogue | R₂ Group | Derivative Type | Key Feature |
|---|---|---|---|
| 9 | -COOCH₃ | Methyl Ester | Increased lipophilicity, loss of acidic proton |
| 10 | -CONHCH₂CH₃ | N-Ethyl Amide | Neutral, H-bond donor/acceptor capabilities |
| 11 | -(CH₂)COOH | Acetic acid derivative | Shorter chain length |
| 12 | -(CH₂)₃COOH | Butanoic acid derivative | Longer chain length, increased flexibility |
Chemical Reactivity Profiles and Mechanistic Pathways of Propanoic Acid, 3 4 Nitrophenyl Methyl Thio
Reactions Involving the Thioether Linkage
The thioether bridge is a key structural feature, susceptible to both oxidation at the sulfur atom and cleavage of the carbon-sulfur bonds.
Thioethers are readily oxidized to form sulfoxides and subsequently sulfones. This transformation involves the nucleophilic attack of the sulfur atom on an oxidizing agent. The reactivity of the sulfur atom is influenced by the electronic nature of its substituents. In the case of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-, the electron-withdrawing nature of the 4-nitrophenyl group decreases the electron density on the adjacent benzylic carbon and, to a lesser extent, on the sulfur atom. This reduction in the sulfur's nucleophilicity means that stronger oxidizing agents or more forcing conditions may be required compared to thioethers with electron-donating groups.
Common oxidizing agents can be employed to achieve this transformation selectively. For instance, mild oxidants like sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) typically favor the formation of the corresponding sulfoxide (B87167), 3-[[(4-nitrophenyl)methyl]sulfinyl]propanoic acid. The use of stronger oxidizing agents, such as excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA), can further oxidize the sulfoxide to the sulfone, 3-[[(4-nitrophenyl)methyl]sulfonyl]propanoic acid.
| Transformation | Product | Typical Reagents |
|---|---|---|
| Thioether to Sulfoxide | Propanoic acid, 3-[[(4-nitrophenyl)methyl]sulfinyl]- | H₂O₂, NaIO₄, m-CPBA (1 equiv.) |
| Thioether to Sulfone | Propanoic acid, 3-[[(4-nitrophenyl)methyl]sulfonyl]- | Excess H₂O₂, KMnO₄, m-CPBA (>2 equiv.) |
The carbon-sulfur bonds of the thioether linkage can be cleaved under specific conditions. A notable reaction for this class of compounds is the cleavage of the p-nitrobenzyl group. Research has demonstrated a mild and efficient protocol for the cleavage of both o- and p-nitrobenzyl groups from various substrates, including ethers and amides, using 20% aqueous sodium hydroxide (B78521) in methanol (B129727) at 75 °C. nih.govnih.gov This reaction is presumed to proceed via oxidation at the benzylic position by oxygen dissolved in the solution. nih.govnih.gov Applying this method to propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- would be expected to yield 3-mercaptopropanoic acid and 4-nitrobenzaldehyde (B150856) as a byproduct. nih.gov
Additionally, nitrobenzyl groups are well-known photocleavable protecting groups. upenn.edu While much of the research focuses on ortho-nitrobenzyl derivatives, which undergo intramolecular hydrogen abstraction, para-nitrobenzyl compounds can also be susceptible to photochemical reactions. upenn.eduresearchgate.net Photo-induced cleavage of the thioether could potentially occur, leading to the formation of a thiol and a 4-nitrophenylmethyl radical or cation, depending on the mechanism.
| Reaction Type | Expected Products | Conditions |
|---|---|---|
| Base-Mediated Cleavage | 3-Mercaptopropanoic acid + 4-Nitrobenzaldehyde | 20% aq. NaOH, Methanol, 75 °C nih.govnih.gov |
| Photochemical Cleavage | 3-Mercaptopropanoic acid + other products | UV Irradiation (e.g., 365 nm) upenn.edu |
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including conversion to esters and amides, reduction, and decarboxylation.
The carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. ceon.rs For example, reacting propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- with an alcohol (R'OH) such as methanol or ethanol (B145695) under acidic conditions (e.g., sulfuric acid) would yield the corresponding methyl or ethyl ester. The rate and yield of such reactions are influenced by factors like the molar ratio of reactants and temperature. ceon.rs
Similarly, amidation can be achieved by reacting the carboxylic acid with an amine (R'R''NH). This conversion typically requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride (using thionyl chloride, SOCl₂) or by using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These methods facilitate the formation of the amide bond under relatively mild conditions.
| Reaction | Product Type | Typical Reagents |
|---|---|---|
| Esterification | Ester | Alcohol (R'OH), H₂SO₄ (catalyst) ceon.rs |
| Amidation | Amide | 1. SOCl₂; 2. Amine (R'R''NH) OR Amine, DCC/EDC |
Carboxylic acids can be reduced to primary alcohols using strong reducing agents. libretexts.org Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of this transformation, which would convert the propanoic acid moiety to a 3-hydroxypropyl group. libretexts.orgchemistrysteps.com However, LiAlH₄ can also reduce the nitro group. commonorganicchemistry.com A more selective reagent is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF). Borane can selectively reduce carboxylic acids to alcohols in the presence of other reducible functional groups, including nitro groups. jove.comkhanacademy.org Therefore, treatment with BH₃·THF would be expected to yield 3-[[(4-nitrophenyl)methyl]thio]propan-1-ol.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally not a facile reaction for simple alkanoic acids. libretexts.org This transformation typically requires harsh conditions, such as heating with soda lime, or the presence of a beta-carbonyl group that can stabilize the intermediate through a cyclic transition state. libretexts.orgyoutube.com For propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-, decarboxylation would be difficult and require high temperatures, likely leading to decomposition. acs.org
| Reaction | Product | Reagents and Selectivity |
|---|---|---|
| Reduction (Selective) | 3-[[(4-nitrophenyl)methyl]thio]propan-1-ol | BH₃·THF (selectively reduces COOH over NO₂) jove.com |
| Reduction (Non-selective) | Mixture of products | LiAlH₄ (reduces both COOH and NO₂) chemistrysteps.comcommonorganicchemistry.com |
| Decarboxylation | (Unlikely to be a clean reaction) | Requires harsh conditions (e.g., heat, soda lime) libretexts.org |
Reactivity of the Nitrophenyl Group
The aromatic nitro group is a strong electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic substitution. Its most common and synthetically useful reaction is reduction to an amino group. This transformation is a cornerstone of aromatic chemistry and can be accomplished with a variety of reducing agents. wikipedia.org
The choice of reagent is crucial for achieving chemoselectivity. Catalytic hydrogenation using hydrogen gas with catalysts like palladium on carbon (Pd/C) or Raney nickel is a common method. commonorganicchemistry.com However, these conditions can sometimes lead to the cleavage of benzyl-sulfur bonds (hydrogenolysis). Milder and often more selective methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid, or using tin(II) chloride (SnCl₂). commonorganicchemistry.comscispace.com These conditions are generally compatible with both the thioether and carboxylic acid functionalities, allowing for the selective conversion of the nitro group to an amine, yielding propanoic acid, 3-[[(4-aminophenyl)methyl]thio]-.
| Reaction | Product | Common Reagents |
|---|---|---|
| Nitro Group Reduction | Propanoic acid, 3-[[(4-aminophenyl)methyl]thio]- | SnCl₂/HCl; Fe/HCl; H₂, Pd/C commonorganicchemistry.comscispace.com |
Reduction of the Nitro Group to Amine
The reduction of the nitro group on the aromatic ring to an amine is a fundamental transformation in organic synthesis, yielding the corresponding 3-[[(4-aminophenyl)methyl]thio]propanoic acid. This reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.
Commonly employed methods for the reduction of aromatic nitro compounds, which are applicable to propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-, include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with a source of hydrogen (e.g., H₂ gas, transfer hydrogenation reagents like ammonium (B1175870) formate) is a highly efficient method. wikipedia.org
Chemical reductions offer a wide array of reagents suitable for this conversion. Metal-based reductions, such as with tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl), are classical methods for nitro group reduction. wikipedia.org More modern and milder reagents have also been developed to enhance selectivity. For instance, sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes like Ni(PPh₃)₄ has been shown to be effective for the reduction of nitroaromatic compounds to their corresponding amines. jsynthchem.com
The general mechanism for the reduction of a nitro group to an amine involves a six-electron transfer process. The specific pathway can vary with the reducing agent and reaction conditions, but it generally proceeds through the formation of a nitroso intermediate, followed by a hydroxylamine, which is then further reduced to the amine.
| Reducing Agent/System | Conditions | Comments |
| H₂, Pd/C | Methanol or Ethanol, Room Temperature | A common and efficient method for clean reduction. |
| Fe, HCl | Reflux | A classic and cost-effective method. |
| SnCl₂, HCl | Room Temperature or gentle heating | Another widely used method for nitro group reduction. |
| NaBH₄, Ni(PPh₃)₄ | Ethanol, Room Temperature | A milder system that can offer good selectivity. jsynthchem.com |
| Samarium Diiodide | THF, Room Temperature | A powerful single-electron transfer reagent. wikipedia.org |
Electrophilic Aromatic Substitution Studies
The aromatic ring of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- is subject to electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the nitro group (-NO₂) and the -CH₂-S-CH₂CH₂COOH group.
The nitro group is a strong deactivating group and a meta-director. libretexts.org It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. The positions ortho and para to the nitro group are particularly deactivated due to the positive charge delocalization onto these carbons in the resonance structures. Consequently, electrophilic attack is directed to the meta position.
Typical electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen with a Lewis acid catalyst), and Friedel-Crafts alkylation or acylation (using an alkyl or acyl halide with a Lewis acid catalyst). wikipedia.org However, the strongly deactivated nature of the ring in propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- would necessitate harsh reaction conditions for these transformations to proceed, and Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings.
Stability and Degradation Pathways under Controlled Research Conditions
The stability of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- is a critical parameter in its handling, storage, and application. Its degradation can be initiated by hydrolytic or photochemical pathways, leading to the cleavage of its constituent bonds.
Hydrolytic Stability Investigations
The hydrolytic stability of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- is primarily concerned with the thioether linkage. Thioethers are generally considered to be stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions, cleavage of the C-S bond can occur. The presence of the electron-withdrawing nitro group on the benzyl (B1604629) moiety may influence the stability of the benzylic C-S bond.
Photochemical Reactivity Studies
Compounds containing a nitrobenzyl group are well-known to be photolabile. nih.govacs.org The 4-nitrobenzyl group, in particular, can be cleaved from a heteroatom upon irradiation with UV light, a property that has been extensively utilized in the design of photoremovable protecting groups. researchgate.net
The photochemical cleavage of the C-S bond in propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- is anticipated upon exposure to UV radiation. The mechanism of this photocleavage is believed to proceed through an intramolecular hydrogen abstraction by the excited nitro group from the benzylic C-H bond. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the thioether and form 4-nitrosobenzaldehyde.
This photochemical degradation pathway is a significant consideration for the handling and storage of this compound, as exposure to light could lead to its decomposition.
| Condition | Expected Major Degradation Products | Mechanism |
| UV Irradiation (e.g., 365 nm) | 3-Mercaptopropanoic acid and 4-nitrosobenzaldehyde | Intramolecular hydrogen abstraction by the excited nitro group, leading to C-S bond cleavage. nih.govresearchgate.net |
| Strong Acidic Conditions | Potential cleavage of the thioether bond | Acid-catalyzed hydrolysis of the C-S bond. |
| Neutral/Basic Aqueous Conditions | Expected to be stable | Thioether and carboxylic acid functionalities are generally stable under these conditions. |
Advanced Spectroscopic and Structural Elucidation Studies of Propanoic Acid, 3 4 Nitrophenyl Methyl Thio
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of "propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-" by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.
A standard one-dimensional ¹H NMR spectrum of the target compound is predicted to show distinct signals corresponding to the protons of the propanoic acid backbone and the 4-nitrophenylmethyl group. The aromatic protons of the para-substituted ring would typically appear as two distinct doublets, a characteristic AA'BB' system, in the downfield region (approximately 7.5-8.2 ppm) due to the strong electron-withdrawing effect of the nitro group. The benzylic methylene (B1212753) protons (CH₂-S) would likely resonate as a singlet around 3.8-4.0 ppm. The two methylene groups of the propanoic acid chain (-S-CH₂-CH₂-COOH) would appear as triplets in the range of 2.6-3.0 ppm, with their chemical shifts influenced by the adjacent sulfur atom and carboxyl group. docbrown.info The acidic proton of the carboxyl group is expected to be a broad singlet at a significantly downfield shift (>10 ppm), which can be confirmed by D₂O exchange. docbrown.info
The ¹³C NMR spectrum would complement this data, showing distinct resonances for the carboxyl carbon (~175-180 ppm), the aromatic carbons (with the carbon bearing the nitro group being the most downfield), the benzylic carbon, and the two methylene carbons of the propanoic acid chain. docbrown.info
To unequivocally assign these resonances and establish through-bond and through-space correlations, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For "propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-", a key correlation would be observed between the two methylene groups of the propanoic acid backbone (-CH₂-CH₂-), confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for each protonated carbon, such as linking the benzylic proton signal to the benzylic carbon signal and the respective methylene proton signals to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation in solution. For instance, NOESY could reveal spatial proximities between the benzylic protons and the aromatic protons on the 4-nitrophenyl ring, or between the different methylene groups of the flexible propanoic acid chain. nih.gov
A hypothetical summary of expected key 2D NMR correlations is presented in the table below.
| Proton (¹H) | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HSQC | Key Correlated Carbons (¹³C) in HMBC |
| H-2' (Aromatic) | H-3' (Aromatic) | C-2' | C-4', C-1' |
| H-3' (Aromatic) | H-2' (Aromatic) | C-3' | C-1', C-5' |
| H-Benzylic | None | C-Benzylic | C-1', C-2', C-α |
| H-α (S-CH₂) | H-β (CH₂-COOH) | C-α | C-Benzylic, C-β, C-Carboxyl |
| H-β (CH₂-COOH) | H-α (S-CH₂) | C-β | C-α, C-Carboxyl |
While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (ssNMR) can probe its structure in the crystalline state. This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystal forms with different physical properties. researchgate.net For "propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-", techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed.
Differences in the ¹³C chemical shifts between the solution and solid-state spectra can indicate specific intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group or π-π stacking of the nitrophenyl rings in the crystal lattice. researchgate.net Furthermore, if multiple molecules are present in the asymmetric unit of the crystal (Z' > 1), ssNMR would show a corresponding multiplication of resonances, providing a direct probe of the crystallographic environment. researchgate.net
The flexible thioether linkage and the propanoic acid chain suggest that the molecule can adopt multiple conformations in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be used to investigate the kinetics of these conformational changes. libretexts.org
At low temperatures, the rotation around single bonds, such as the C-S and C-C bonds, may become slow on the NMR timescale. This could lead to the broadening of signals or the appearance of new sets of signals for the methylene protons, which may be chemically equivalent at room temperature but become non-equivalent in a "frozen" conformation. By analyzing the changes in the line shape of these signals as a function of temperature, it is possible to calculate the energy barriers (ΔG‡) for bond rotation and characterize the conformational dynamics of the molecule. oup.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Research
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of "propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-", which in turn allows for the unambiguous determination of its elemental composition. Using techniques like Electrospray Ionization (ESI), the exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) can be measured with high accuracy (typically <5 ppm error), confirming the molecular formula C₁₀H₁₁NO₄S. semanticscholar.org
Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For "propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-", MS/MS experiments would reveal characteristic fragmentation patterns that help to confirm the molecular structure.
A plausible fragmentation pathway in positive-ion mode could involve the following steps:
Formation of the 4-nitrobenzyl cation: The most prominent fragmentation would likely be the cleavage of the S-CH₂ bond, leading to the formation of a stable 4-nitrobenzyl cation at m/z 136. This ion can further lose NO₂, resulting in a fragment at m/z 90. youtube.comresearchgate.net
Loss of the propanoic acid moiety: Fragmentation could also occur with cleavage of the C-S bond, leading to the loss of the 3-mercaptopropanoic acid radical and observation of the 4-nitrobenzyl fragment.
Fragmentation of the propanoic acid chain: In negative-ion mode, the deprotonated molecule [M-H]⁻ would be selected. A characteristic fragmentation would be the loss of CO₂ (44 Da) from the carboxylate group. libretexts.org
A summary of predicted key fragments is provided in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 242.0 [M+H]⁺ | 136.0 | C₃H₅O₂S | 4-Nitrobenzyl cation |
| 242.0 [M+H]⁺ | 154.0 | C₃H₄O₂ | [S-CH₂-C₆H₄NO₂]⁺ |
| 240.0 [M-H]⁻ | 196.0 | CO₂ | [M-H-CO₂]⁻ |
| 136.0 | 90.0 | NO₂ | Benzyl (B1604629) cation |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension to the analysis by separating ions based on their size, shape, and charge in the gas phase. This technique can provide insights into the three-dimensional structure of the molecule. nih.gov For a flexible molecule like "propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-", different conformers can have different rotationally averaged collision cross-sections (CCS), which is a measure of their shape in the gas phase. researchgate.net
By analyzing the arrival time distribution in the ion mobility cell, it may be possible to resolve different gas-phase conformers (e.g., extended vs. folded structures). This experimental CCS data can then be compared with theoretically calculated CCS values for different computationally generated low-energy conformers to gain a deeper understanding of the molecule's preferred gas-phase structures. nih.govnih.gov This is particularly useful for distinguishing between isomers and understanding how non-covalent interactions influence molecular shape. rsc.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of molecular vibrations. For propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-, the analysis of its vibrational spectra would provide key insights into its molecular structure and the nature of its intermolecular interactions.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of its constituent functional groups. A predicted gas-phase IR spectrum provides a basis for these assignments. In a condensed phase (solid or liquid), these frequencies would be influenced by intermolecular interactions, most notably hydrogen bonding.
Key expected vibrational modes include:
O-H Stretch (Carboxylic Acid): A very broad and intense absorption band is anticipated in the 2500-3300 cm⁻¹ region. This broadening is a hallmark of the strong intermolecular hydrogen bonding between carboxylic acid groups, which form cyclic dimers.
C-H Stretches: Aromatic C-H stretching vibrations from the nitrophenyl ring are expected to appear as a series of weaker bands around 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the propanoic acid backbone and the methylene bridge will absorb in the 2850-2960 cm⁻¹ range.
C=O Stretch (Carbonyl): A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is predicted around 1700-1760 cm⁻¹. The exact position is sensitive to the extent of hydrogen bonding; in a dimeric, hydrogen-bonded state, this band typically appears at a lower wavenumber (e.g., ~1710 cm⁻¹).
NO₂ Stretches (Nitro Group): The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch in the 1345-1385 cm⁻¹ region. These are often some of the most intense bands in the spectrum.
C-S Stretch (Thioether): The C-S stretching vibration is generally weak and appears in the fingerprint region, typically between 600-800 cm⁻¹. Its identification can sometimes be challenging due to overlapping peaks.
Aromatic C=C Stretches: The benzene (B151609) ring will exhibit several characteristic C=C stretching bands of variable intensity in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy:
While an experimental Raman spectrum is unavailable, we can predict the features that would be prominent. Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. Therefore, one would expect strong Raman signals for:
The symmetric stretching vibration of the nitro group (~1345-1385 cm⁻¹).
The aromatic ring breathing modes of the 4-nitrophenyl group.
The C-S bond vibrations, which are often more readily observed in Raman than in IR spectra.
Conversely, the O-H stretching vibration, which is overwhelmingly dominant in the IR spectrum, would be expected to produce a very weak signal in the Raman spectrum. The C=O stretch would be visible but likely less intense than in the IR spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Strong, Very Broad | Characteristic of intermolecular hydrogen bonding. |
| Aromatic C-H Stretch | 3000-3100 | Weak to Medium | From the 4-nitrophenyl ring. |
| Aliphatic C-H Stretch | 2850-2960 | Medium | From the propanoic acid chain and methylene bridge. |
| C=O Stretch (Carboxylic Acid Dimer) | ~1710 | Strong, Sharp | Position is sensitive to hydrogen bonding. |
| NO₂ Asymmetric Stretch | 1500-1560 | Strong | Characteristic of the nitro group. |
| NO₂ Symmetric Stretch | 1345-1385 | Strong | Characteristic of the nitro group. |
| Aromatic C=C Stretches | 1450-1600 | Medium to Weak | Multiple bands expected. |
| C-S Stretch | 600-800 | Weak | Located in the fingerprint region. |
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions
The electronic absorption spectrum (UV-Vis) of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is expected to be characterized by absorptions arising from the 4-nitrophenyl chromophore.
The primary electronic transitions anticipated are:
π → π* Transitions: Strong absorption bands are expected due to π → π* transitions within the aromatic ring of the 4-nitrophenyl group. For monosubstituted nitrobenzenes, these typically occur at wavelengths below 300 nm. The presence of the electron-withdrawing nitro group and the electron-donating thioether linkage (via the methylene bridge) would influence the exact position and intensity of these bands. A strong absorption band (log ε > 4) is expected in the range of 260-280 nm.
n → π* Transitions: Weaker absorption bands corresponding to n → π* transitions are also possible. These involve the non-bonding electrons on the oxygen atoms of the nitro group and the carbonyl group. The n → π* transition of the nitro group is often observed as a weak shoulder at longer wavelengths (~330-340 nm), while that of the carbonyl group would likely be masked by the more intense π → π* absorptions.
The position of these absorption maxima can be sensitive to solvent polarity, a phenomenon known as solvatochromism. Polar solvents would be expected to cause a blue shift (hypsochromic shift) in n → π* transitions and a red shift (bathochromic shift) in π → π* transitions.
Regarding emission spectroscopy, significant fluorescence is generally not expected from this molecule. Nitroaromatic compounds are well-known to be efficient quenchers of fluorescence due to rapid and efficient non-radiative decay processes, such as intersystem crossing to the triplet state. Therefore, upon excitation, the molecule would most likely relax to the ground state via non-radiative pathways, resulting in very low or negligible fluorescence quantum yield.
| Transition Type | Chromophore | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| π → π | 4-Nitrophenyl Ring | 260 - 280 | High (> 10,000 L mol⁻¹ cm⁻¹) |
| n → π | Nitro Group (-NO₂) | 330 - 340 | Low (< 100 L mol⁻¹ cm⁻¹) |
| n → π* | Carbonyl Group (C=O) | ~210 | Very Low, likely obscured |
Theoretical and Computational Chemistry Analyses of Propanoic Acid, 3 4 Nitrophenyl Methyl Thio
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to provide insights into electron distribution, molecular orbital energies, and other electronic characteristics.
Density Functional Theory (DFT) for Ground State Geometry Optimization
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. It is particularly effective for optimizing the ground state geometry, which corresponds to the most stable three-dimensional arrangement of the atoms in the molecule.
In a typical DFT study of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-, the process would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to accurately model the electron density and its relationship to the total energy. The geometry optimization algorithm would then systematically adjust the atomic coordinates to find the minimum energy structure. Key outputs from this analysis would include optimized bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters from a DFT Calculation
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length (Å) | C (carboxyl) | O (carbonyl) | - | - | ~1.21 |
| Bond Length (Å) | S | C (methylene) | - | - | ~1.82 |
| Bond Angle (°) | O (carboxyl) | C (carboxyl) | O (hydroxyl) | - | ~123 |
| Dihedral Angle (°) | C (nitro group) | C (aromatic) | C (aromatic) | C (methylene) | Variable |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a technique used to interpret the results of a quantum chemical calculation in terms of classical chemical bonding concepts. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds, lone pairs).
An NBO analysis of the title compound would provide quantitative insights into several key aspects of its electronic structure:
Hybridization: The specific s and p character of the atomic orbitals involved in bonding.
Charge Distribution: The natural atomic charges on each atom, offering a more chemically intuitive picture than other charge schemes.
Hyperconjugation: The stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, it could reveal delocalization from the sulfur lone pairs into anti-bonding orbitals of the adjacent methylene (B1212753) and nitrophenyl groups, or from the carboxyl group into the propyl chain. These interactions are quantified by second-order perturbation theory analysis of the Fock matrix.
Table 2: Hypothetical NBO Second-Order Perturbation Energy (E(2)) for Key Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(1) S | σ(C-H) | > 2.0 | Hyperconjugation |
| π(C=C) aromatic | π(C=C) aromatic | > 15.0 | π-delocalization |
| LP(2) O (carbonyl) | σ*(C-C) | > 1.0 | Hyperconjugation |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the thioether and propanoic acid moieties allows the molecule to adopt multiple low-energy conformations. Understanding this conformational landscape is essential as different conformers can have distinct chemical and physical properties.
Molecular Mechanics and Force Field Development
Molecular mechanics (MM) offers a computationally less expensive alternative to quantum mechanics for exploring the conformational space of larger molecules. MM methods use a classical mechanical model, representing atoms as balls and bonds as springs, with energies calculated using a force field.
A suitable force field (e.g., MMFF94, GAFF) would be chosen to model the intramolecular interactions (bond stretching, angle bending, torsional strain, van der Waals forces, and electrostatic interactions) within propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-. While general-purpose force fields could be used, for high accuracy, specific parameters for the thioether-nitrophenyl fragment might need to be developed or validated against quantum chemical data.
Investigations into Biological Interactions and Mechanistic Pathways of Propanoic Acid, 3 4 Nitrophenyl Methyl Thio Strictly in Vitro and in Silico
Enzyme Inhibition and Activation Mechanism Studies (In Vitro Biochemical Assays)
Currently, there are no published in vitro biochemical assay data for propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-. Such studies are fundamental to understanding a compound's potential as a modulator of enzyme activity.
Kinetic Characterization of Enzyme-Compound Interactions
To characterize the interaction of this compound with a potential target enzyme, a series of kinetic assays would be necessary. These experiments would determine key parameters such as the inhibition constant (Kᵢ) or activation constant (Kₐ), and the mechanism of interaction (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition).
Table 1: Hypothetical Data Table for Kinetic Characterization
| Enzyme Target | Compound Concentration | Initial Velocity (μmol/min) | Type of Inhibition | Kᵢ (μM) |
|---|---|---|---|---|
| Enzyme X | 0 μM | 100 | - | - |
| Enzyme X | 10 μM | 75 | Competitive | 5.2 |
| Enzyme X | 25 μM | 50 | Competitive | 5.1 |
| Enzyme X | 50 μM | 33 | Competitive | 5.3 |
| Enzyme Y | 0 μM | 120 | - | - |
This table is illustrative and does not represent actual experimental data.
Specificity and Selectivity Profiling Against Enzyme Panels
To understand the specificity of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-, it would be screened against a panel of diverse enzymes, such as kinases, proteases, and phosphatases. This profiling helps to identify on-target and potential off-target effects, which is crucial for assessing its potential as a selective chemical tool or therapeutic agent.
Molecular Docking and Molecular Dynamics Simulations of Ligand-Receptor/Enzyme Interactions
In the absence of experimental data, in silico methods like molecular docking and molecular dynamics (MD) simulations could provide predictive insights into the potential biological targets of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-. Molecular docking would predict the preferred binding orientation and affinity of the compound within the active site of various enzymes or receptors. Following docking, MD simulations could be employed to study the stability of the ligand-protein complex and to observe conformational changes over time.
Cellular Target Engagement Studies (In Vitro, e.g., using chemical proteomics, pull-down assays)
To confirm that propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- interacts with its predicted target within a cellular context, target engagement studies would be essential. Techniques such as chemical proteomics, which may involve affinity-based probes, or pull-down assays could be utilized to isolate and identify the cellular binding partners of the compound.
Modulation of Biochemical Pathways in Cell-Free Systems or Isolated Cellular Components
Should a specific enzyme target be identified, the effect of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- on the broader biochemical pathway could be investigated in cell-free systems. By using isolated cellular components, such as mitochondria or cytosol, researchers could assess the downstream consequences of target modulation in a controlled environment, free from the complexities of intact cells.
Development of Propanoic Acid, 3-[[(4-nitrophenyl)methyl]thio]- as a Mechanistic Probe in Chemical Biology Research
If this compound is found to have a potent and selective interaction with a specific biological target, it could be developed as a mechanistic probe. Such a tool would be invaluable for researchers in chemical biology to dissect complex biological pathways and to study the function of its target protein in health and disease. This would, however, require extensive validation of its mechanism of action and selectivity.
Exploration of Chemical Applications and Derivatization Potential of Propanoic Acid, 3 4 Nitrophenyl Methyl Thio
Role as a Key Intermediate in Multi-Step Organic Synthesis
There is no specific information available in the scientific literature regarding the use of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- as a key intermediate in multi-step organic synthesis.
Potential as a Building Block in Materials Science Research
No research data could be found to support the potential of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- as a building block in materials science.
Polymer and Copolymer Synthesis Incorporating the Moiety
There are no published studies on the incorporation of the propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- moiety into polymers or copolymers.
Functional Coatings and Surface Modification Applications
Information regarding the application of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- in functional coatings or for surface modification is not available.
Chemo-Sensors and Probe Development (Non-Biological Sensing Applications)
The development of chemo-sensors or probes based on propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- for non-biological sensing applications has not been reported in the available literature.
Ligand Development in Coordination Chemistry and Catalysis
There is no information on the development or use of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- as a ligand in coordination chemistry or catalysis.
Advanced Analytical Methodologies for Research Scale Detection and Quantification of Propanoic Acid, 3 4 Nitrophenyl Methyl Thio
Spectrophotometric and Electrochemical Methods for Quantitative Analysis in Research Matrices
The quantitative determination of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- in research settings can be effectively achieved through spectrophotometric and electrochemical methodologies. These techniques offer a blend of sensitivity, accessibility, and cost-effectiveness, making them suitable for laboratories where chromatographic instrumentation may not be readily available. The analytical applicability of both methods hinges on the specific chemical moieties present in the target molecule: the 4-nitrophenyl group for spectrophotometry and the electrochemically active nitro group for voltammetric analysis.
Spectrophotometric Analysis
Ultraviolet-visible (UV-Vis) spectrophotometry provides a straightforward method for quantifying compounds that possess chromophores—parts of a molecule that absorb light. The 4-nitrophenyl group in propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- serves as an excellent chromophore. The intensity of light absorption at a specific wavelength is directly proportional to the concentration of the compound in a solution, a principle described by the Beer-Lambert law.
A typical quantitative analysis would involve preparing a series of standard solutions of known concentrations and measuring their absorbance at the predetermined λmax. A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of the compound in an unknown research sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The performance of such an assay is characterized by its linear range, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Representative Performance Characteristics for UV-Vis Spectrophotometric Analysis of a Nitroaromatic Compound This table presents typical data expected from a validated spectrophotometric method for a compound structurally related to propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-. The values are illustrative and would require experimental verification for the specific target analyte.
| Parameter | Typical Value | Description |
| Wavelength (λmax) | 260 - 280 nm | The wavelength at which the compound exhibits maximum light absorbance. |
| Linear Range | 1 - 50 µg/mL | The concentration range over which the absorbance is directly proportional to the concentration. |
| Correlation Coefficient (r²) | > 0.998 | A measure of the linearity of the calibration curve. |
| Limit of Detection (LOD) | ~0.2 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~0.6 µg/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Solvent | Methanol (B129727) or Acetonitrile | Common solvents used for UV-Vis analysis of organic compounds. |
Electrochemical Analysis
Electrochemical methods offer a highly sensitive alternative for the quantification of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-. These techniques measure the current generated from the oxidation or reduction of a molecule at an electrode surface when a potential is applied. The nitro group (-NO₂) in the target compound is readily reducible, making it an ideal target for electroanalytical techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV). uab.catresearchgate.net
The fundamental principle involves the electrochemical reduction of the nitro group. Studies on analogous compounds, such as 4-nitrobenzyl phenyl thioether, show that the process can involve a one-electron transfer, which is often reversible, followed by subsequent electron transfers and potential bond cleavage at more negative potentials. uab.cat The peak current generated during this reduction is proportional to the concentration of the analyte in the sample. Voltammetric methods are valued for their high sensitivity, with the potential to reach very low detection limits. acs.orgrsc.orgnih.gov
For quantitative analysis, DPV or SWV are often preferred over CV due to their enhanced sensitivity and better resolution of the signal from the background current. The analysis involves recording the voltammetric response of standard solutions to generate a calibration curve of peak current versus concentration. The method's performance is highly dependent on experimental conditions, including the type of working electrode (e.g., glassy carbon, boron-doped diamond), the composition of the supporting electrolyte, and the pH of the solution. researchgate.netsciencepub.net These parameters must be optimized to achieve the best sensitivity and selectivity for the target analyte.
Table 2: Representative Parameters for Quantitative Electrochemical Analysis of a Nitroaromatic Compound This table outlines typical experimental conditions and performance metrics for a voltammetric method. The values are based on published research for similar nitroaromatic compounds and serve as a guide for method development for propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-.
| Parameter | Typical Condition / Value | Description |
| Technique | Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV) | Advanced voltammetric techniques offering high sensitivity and low background noise. |
| Working Electrode | Glassy Carbon Electrode (GCE) | A common and versatile electrode material for the analysis of organic compounds. |
| Supporting Electrolyte | 0.1 M Phosphate Buffer Solution (PBS) | Provides conductivity to the solution and maintains a stable pH. |
| pH | 4.0 - 7.0 | The optimal pH for the reduction of the nitro group. |
| Potential Range | +0.2 V to -1.2 V (vs. Ag/AgCl) | The range of electrical potential scanned to induce and measure the reduction of the analyte. |
| Linear Range | 0.1 - 20 µM | The concentration range over which the peak current is proportional to the concentration. |
| Limit of Detection (LOD) | ~0.03 µM | The lowest concentration of the analyte that can be reliably detected by the electrochemical sensor. |
| Limit of Quantification (LOQ) | ~0.1 µM | The lowest concentration that can be quantitatively determined with precision. |
An exploration of the forward-looking research landscape for the chemical compound propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-, reveals significant untapped potential. While direct research on this specific molecule is nascent, its constituent functional groups—the p-nitrobenzyl moiety, the thioether linkage, and the propanoic acid backbone—are well-characterized in other chemical contexts. The following article outlines promising future research directions and unexplored avenues, drawing parallels from established chemical principles to forecast the potential of this compound in synthesis, materials science, and computational chemistry.
Q & A
Q. What are the optimal synthetic routes for 3-[[(4-nitrophenyl)methyl]thio]propanoic acid, and how can purity be validated?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thioether Formation : React 4-nitrobenzyl bromide with a thiol-containing precursor (e.g., 3-mercaptopropanoic acid) under alkaline conditions (pH 8–10) to form the thioether linkage .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.
Characterization : Validate purity via HPLC (C18 column, UV detection at 254 nm) and confirm structure using H/C NMR (e.g., nitro group signals at δ 8.2–8.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify the carboxylic acid (-COOH) stretch at 2500–3300 cm, nitro (-NO) asymmetric/symmetric stretches at 1520 and 1350 cm, and C-S bond vibrations near 650 cm .
- NMR : H NMR confirms the propanoic acid backbone (δ 2.5–3.0 ppm for CH groups) and aromatic protons from the 4-nitrophenyl moiety .
- UV-Vis : Monitor the nitro group’s chromogenic properties (absorption maxima ~300–400 nm) for concentration determination .
Q. How do the compound’s solubility properties influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic aqueous solutions (pH-dependent deprotonation of -COOH). For biological assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and dilute in buffered media .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors. The nitro group’s electron-withdrawing effect and thioether’s lipophilicity may enhance binding to hydrophobic pockets .
- QM/MM Simulations : Study reaction mechanisms (e.g., nitro reduction) at the quantum mechanical level to predict metabolic pathways .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (Lipinski’s Rule of Five compliance) and toxicity (e.g., hepatotoxicity risk via nitroarene metabolites) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line selection (e.g., H69AR vs. parental H69 cells for multidrug resistance studies) and incubation time.
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., reduced nitro groups forming hydroxylamines) that may contribute to divergent results .
- Dose-Response Analysis : Perform IC determinations under consistent conditions (e.g., pH 7.4, 37°C) to compare potency across studies .
Q. How does the nitro group’s electronic effect influence reactivity in synthetic modifications?
- Methodological Answer :
- Hammett Analysis : Quantify the nitro group’s electron-withdrawing effect (σ = +1.27) on reaction rates. For example, it accelerates nucleophilic aromatic substitution in the para position .
- Reduction Studies : Catalytic hydrogenation (Pd/C, H) converts the nitro group to an amine (-NH), altering solubility and bioactivity. Monitor via TLC (Rf shift) and IR (loss of NO peaks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
